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molecular formula C11H9NO3 B141428 3-Formylindol-1-yl-acetic acid CAS No. 138423-98-0

3-Formylindol-1-yl-acetic acid

Cat. No. B141428
M. Wt: 203.19 g/mol
InChI Key: ZUUGBTJTGRTIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787635B2

Procedure details

3-Formylindol-1-ylacetic acid was prepared and coupled to the beads above according to the process of EP 0 801 083 A2 (Estep et al.) using diisopropyl carbodiimide, N,N-diisopropylethylamine, and N-hydroxybenzotriazole in DMF/CH2Cl2. Benzylamine was reductively coupled to this bead-linker using sodium cyanoborohydride in 0.5M acetate buffer, pH 5, by the procedure in the same document. The product was then acetylated using acetic anhydride/triethylamine. The acetylated amine was released from the resin by treatment with 50% TFA/CH2Cl2 for 4 hours. The filtrate was evaporated to dryness and the residue evaluated by NMR and mass spectroscopy to show that the major product was N-benzylacetamide. This example demonstrates the feasibility of conducting solid phase synthesis using azlactone-functionalized beads.
[Compound]
Name
083 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azlactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMF CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
acetic anhydride triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
acetylated amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(N=[C:5]=[N:6][CH:7]([CH3:9])[CH3:8])(C)C.C(N(CC)[CH:14]([CH3:16])[CH3:15])(C)C.ON1[C:24]2C=CC=[CH:28][C:23]=2N=N1.C(N)C1C=CC=CC=1.C([BH3-])#N.[Na+].[C:41]([O:44]C(=O)C)(=[O:43])C.C(N(CC)CC)C.C(O)(C(F)(F)F)=[O:56].C(Cl)Cl>CN(C=O)C.C(Cl)Cl.C([O-])(=O)C>[CH:28]([C:23]1[C:8]2[C:7](=[CH:9][CH:16]=[CH:14][CH:15]=2)[N:6]([CH2:5][C:41]([OH:44])=[O:43])[CH:24]=1)=[O:56] |f:4.5,6.7,8.9,10.11|

Inputs

Step One
Name
083 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
azlactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
DMF CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O.C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Ten
Name
acetic anhydride triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O.C(C)N(CC)CC
Step Eleven
Name
acetylated amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
solid phase synthesis

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CN(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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